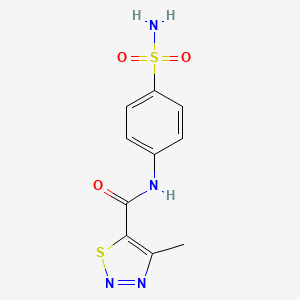

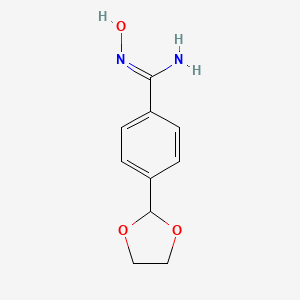

(4-(1,3-Dioxolan-2-yl)phenyl)(hydroxyimino)methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide, a related compound, was developed in a study . This synthesis was based on glucose as an eco-friendly reductant .Molecular Structure Analysis

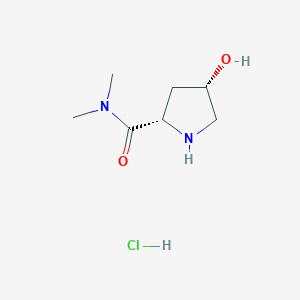

The molecular structure of this compound can be represented by the formula C10H12N2O3. More detailed structural information, such as IR, NMR data, can be found in related studies .Chemical Reactions Analysis

Azoxybenzenes, which are related to this compound, are widely used in various applications due to the reactivity of the azoxy group . They can be used as building blocks in fine organic synthesis . The main methods for synthesizing azoxybenzenes involve the oxidation of aromatic amines and azo compounds, and the reduction of nitroso compounds .Scientific Research Applications

Liquid Crystals

Azoxybenzenes, including our compound of interest, find use as liquid crystals . These materials are essential in display technologies, such as LCD screens, where their anisotropic properties allow precise control of light polarization. The unique molecular structure of 4-(1,3-Dioxolan-2-yl)benzamidoxime could contribute to novel liquid crystal formulations.

Reduction Reactions

The compound can participate in reduction reactions. For instance, it can be synthesized by reducing 2-(4-nitrophenyl)-1,3-dioxolane using glucose as an eco-friendly reductant in an alkaline medium . This method provides an alternative to traditional reduction approaches.

Analog Synthesis

Azoxybenzenes with carbonyl groups, like our compound, can serve as starting materials for synthesizing analogs of natural and synthetic compounds. For example, cyclic acetals derived from 1,2-bis(4-formylphenyl)diazenoxide and ethylene glycol have been shown to stimulate grain crop growth .

Future Directions

properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-9(12-13)7-1-3-8(4-2-7)10-14-5-6-15-10/h1-4,10,13H,5-6H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLSEOFWLPSQKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)C2=CC=C(C=C2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dioxolan-2-yl)benzamidoxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2500970.png)

![3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2500972.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2500986.png)

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2500988.png)

![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2500991.png)